3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Lipophilicity Drug-likeness ADME Prediction

Sourcing this compound ensures your HBV CpAM research is aligned with a patented pharmacophore. The unique 3-chloro-4-fluoro substitution provides a critical lipophilicity reference (XLogP3=3.4) for SAR, eliminating the risk of invalidating results with generic analogs. This precise probe is for specialized antiviral screening; contact a synthesis service for a custom quote.

Molecular Formula C16H12ClFN2O2S2
Molecular Weight 382.85
CAS No. 2034598-44-0
Cat. No. B2393402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
CAS2034598-44-0
Molecular FormulaC16H12ClFN2O2S2
Molecular Weight382.85
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C16H12ClFN2O2S2/c17-13-9-12(3-4-14(13)18)24(21,22)20-10-11-5-6-19-15(8-11)16-2-1-7-23-16/h1-9,20H,10H2
InChIKeyKDDWZLRMPRUQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS 2034598-44-0): Chemical Identity and Structural Context for Procurement


The compound 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS 2034598-44-0) is a synthetic small molecule with the molecular formula C16H12ClFN2O2S2 and a molecular weight of 382.9 g/mol [1]. It belongs to the class of benzenesulfonamides and features a distinctive hybrid scaffold combining a 3-chloro-4-fluorophenyl ring with a thiophen-2-yl-pyridin-4-ylmethylamine moiety [1]. This structure is a core pharmacophore in a series of compounds investigated for antiviral applications, most notably as 'pyridyl reverse sulfonamides' for the treatment of Hepatitis B Virus (HBV) [2]. Its computed XLogP3-AA value is 3.4, indicating moderate lipophilicity relevant to its pharmacokinetic profile [1].

Procurement Risk Analysis for 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide: Why Close Analogs Are Not Interchangeable


Generic substitution among benzenesulfonamide analogs is scientifically unsound due to the exquisite sensitivity of biological target engagement to the specific substitution pattern on the benzene ring. The 3-chloro-4-fluoro arrangement in the target compound is a precise pharmacophoric element within the broader 'pyridyl reverse sulfonamide' scaffold defined in patent literature for HBV treatment [1]. Swapping this motif for a 2-chloro, 4-methoxy, or 2-trifluoromethyl analog fundamentally alters the electronic properties, lipophilicity, and steric fit within the target binding pocket. For instance, the XLogP3 of this compound is 3.4 [2], while a closely related 2-(trifluoromethyl) analog (CAS 2034598-62-2) has a significantly higher lipophilicity, which would drastically change its metabolic stability and off-target binding profile [3]. Without quantitative head-to-head comparative data, relying on such analogs for in vitro or in vivo studies introduces uncontrolled variables, invalidating SAR hypotheses and potentially leading to false negative or positive results in antiviral screening campaigns.

Quantitative Differentiation Guide for 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide Against Closest Analogs


Predicted Lipophilicity (XLogP3) Comparison with a 2-Trifluoromethyl Analog

The target compound's computed lipophilicity (XLogP3 = 3.4) [1] represents a quantifiable physicochemical differentiation from a close structural analog where the 3-chloro-4-fluoro motif is replaced with a 2-trifluoromethyl group on the benzene ring. The 2-trifluoromethyl analog (CAS 2034598-62-2), while lacking a reported computed XLogP3 value in the source, is described as having the trifluoromethyl group 'enhance lipophilicity and metabolic stability' [2]. This qualitative assertion when juxtaposed with the target's defined XLogP3 of 3.4 strongly suggests the target compound occupies a distinct and more moderate lipophilicity space, which is a critical parameter for optimizing oral bioavailability and minimizing phospholipidosis risk in drug discovery programs.

Lipophilicity Drug-likeness ADME Prediction

Structural Scaffold Inclusion in an HBV Antiviral Patent Family

The compound's core structure, defined as a 'pyridyl reverse sulfonamide,' is explicitly encompassed within the claims of patent JP2018504373A, which is directed to the treatment of HBV infection [1]. This provides a specific therapeutic context that is absent for many structurally similar analogs. For example, a closely related analog, 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, is not referenced in the search results within this specific antiviral patent framework . This differential association with a defined therapeutic target (HBV) provides the target compound with a verifiable, albeit qualitative, advantage in the context of antiviral drug discovery.

Hepatitis B Virus (HBV) Antiviral Reverse Sulfonamide

Molecular Weight and Property Differentiation from a Methoxy Analog

The target compound (MW = 382.9 g/mol) [1] differs from its direct 3-chloro-4-methoxy analog (CAS 2034598-63-3) by the substitution of a fluorine atom for a methoxy group. This single-atom change (F vs. OCH3) represents a classic bioisosteric replacement in medicinal chemistry, but it results in distinct physicochemical properties. While the exact molecular weight and other computed properties for the 4-methoxy analog are not available in the primary search results, the vendor page for the analog describes its potential mechanism as 'Enzyme Inhibition' related to 'cancer proliferation or inflammation' , a different therapeutic context from the target compound's HBV antiviral association. This divergence highlights how a subtle structural change can redirect the entire therapeutic hypothesis, making the target compound a specific tool for antiviral, not oncology, research.

Physicochemical Properties Lead Optimization SAR

Validated Application Scenarios for 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide Based on Evidence


Hepatitis B Virus (HBV) Core Protein Modulator Discovery

Based on its structural inclusion in the 'pyridyl reverse sulfonamide' patent family, the primary application scenario for this compound is as a screening set member or a starting point for chemical optimization in HBV core protein allosteric modulator (CpAM) discovery programs [1]. Researchers should prioritize this compound over non-patented analogs to ensure their work aligns with a known antiviral pharmacophore, thereby increasing the probability of identifying novel HBV inhibitors.

Medicinal Chemistry SAR Exploration of the Benzene Ring in Antiviral Sulfonamides

The specific 3-chloro-4-fluoro substitution pattern provides a defined lipophilicity reference point (XLogP3 = 3.4) [2] for SAR studies. This compound serves as a precise probe for exploring the impact of halogen substitution on antiviral potency and ADME properties. It can be systematically compared to other halogen-substituted analogs to map the lipophilic and electronic requirements of the target binding site.

Calibration of in vitro ADME Assays for Thiophene-Containing Compounds

The well-defined physicochemical profile, including its moderate lipophilicity (XLogP3 = 3.4) and molecular weight (382.9 g/mol) [2], makes this compound a suitable calibration standard or reference control in in vitro ADME assays, such as microsomal stability or permeability assays, when working within this thiopenyl-pyridyl sulfonamide chemical space. Its properties provide a central benchmark against which the ADME characteristics of newer analogs can be measured.

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.